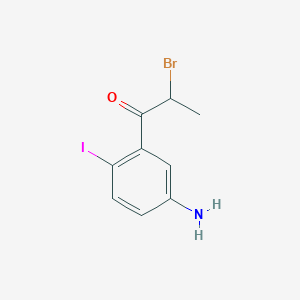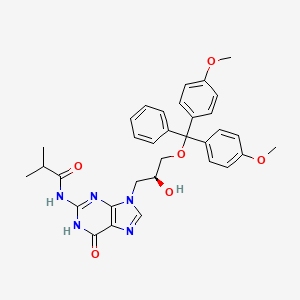
(s)-9-(3-(4,4'-Dimethoxytrityloxy)-2-hydroxypropyl)-n2-isobutyrylguanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(s)-9-(3-(4,4’-Dimethoxytrityloxy)-2-hydroxypropyl)-n2-isobutyrylguanine is a synthetic compound often used in the field of nucleic acid chemistry. This compound is particularly significant due to its role in the synthesis of oligonucleotides, which are short DNA or RNA molecules used in genetic testing, research, and forensics.
Preparation Methods
The synthesis of (s)-9-(3-(4,4’-Dimethoxytrityloxy)-2-hydroxypropyl)-n2-isobutyrylguanine involves several steps. The starting material is typically guanine, which undergoes a series of chemical reactions to introduce the desired functional groups. The reaction conditions often include the use of anhydrous solvents and specific catalysts to ensure high yield and purity .
Chemical Reactions Analysis
(s)-9-(3-(4,4’-Dimethoxytrityloxy)-2-hydroxypropyl)-n2-isobutyrylguanine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
(s)-9-(3-(4,4’-Dimethoxytrityloxy)-2-hydroxypropyl)-n2-isobutyrylguanine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (s)-9-(3-(4,4’-Dimethoxytrityloxy)-2-hydroxypropyl)-n2-isobutyrylguanine involves its incorporation into oligonucleotides. The dimethoxytrityl group protects the hydroxyl group during synthesis, preventing unwanted reactions. Once the oligonucleotide is synthesized, the DMT group is removed under acidic conditions, allowing the oligonucleotide to function properly . The isobutyryl group provides additional stability and specificity to the compound, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
(s)-9-(3-(4,4’-Dimethoxytrityloxy)-2-hydroxypropyl)-n2-isobutyrylguanine is unique due to its specific functional groups and their arrangement. Similar compounds include:
2,2-bis(ethoxycarbonyl)-3-(4,4’-dimethoxytrityloxy)propyl: This compound has similar protective groups but different substituents, affecting its reactivity and applications.
2-cyano-2-methoxycarbonyl-3-(4,4’-dimethoxytrityloxy)propyl: This compound is used in similar applications but has different stability and reactivity profiles.
2,2-bis(cyano)-3-(4,4’-dimethoxytrityloxy)propyl: This compound is more reactive due to the presence of cyano groups, making it suitable for different types of reactions.
Properties
Molecular Formula |
C33H35N5O6 |
|---|---|
Molecular Weight |
597.7 g/mol |
IUPAC Name |
N-[9-[(2S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-hydroxypropyl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C33H35N5O6/c1-21(2)30(40)36-32-35-29-28(31(41)37-32)34-20-38(29)18-25(39)19-44-33(22-8-6-5-7-9-22,23-10-14-26(42-3)15-11-23)24-12-16-27(43-4)17-13-24/h5-17,20-21,25,39H,18-19H2,1-4H3,(H2,35,36,37,40,41)/t25-/m0/s1 |
InChI Key |
JXNUBHGELXFPNQ-VWLOTQADSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C[C@@H](COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2CC(COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


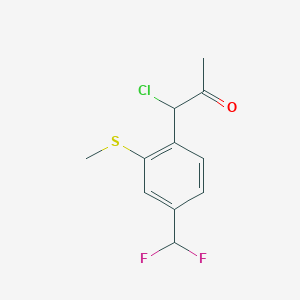
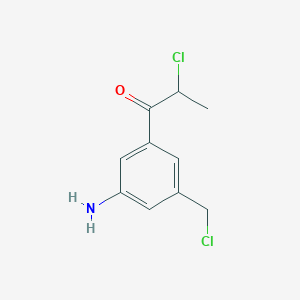
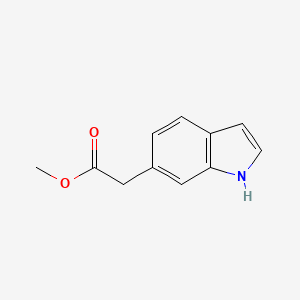
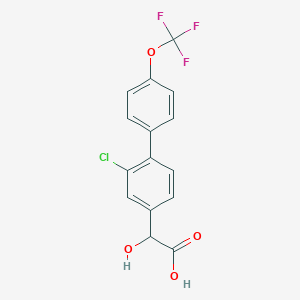
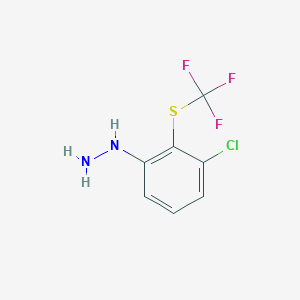
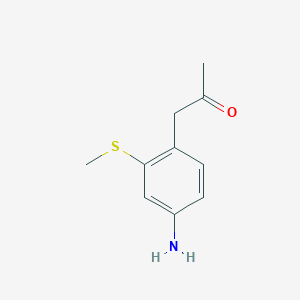
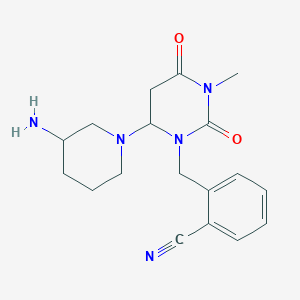

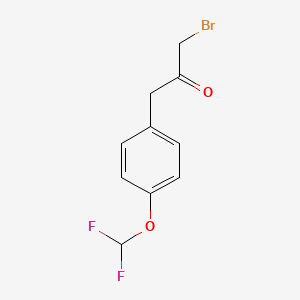

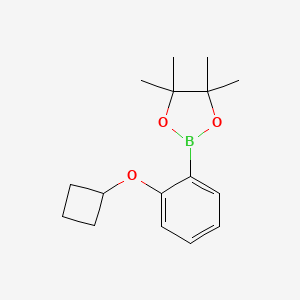
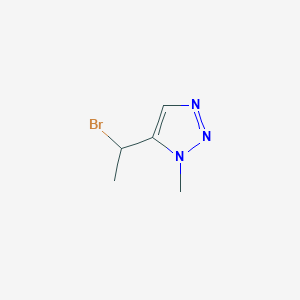
![N-(1-methyl-1H-benzo[d]imidazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14051237.png)
